6-(2-Bromophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Anticancer Cytotoxicity Structure-Activity Relationship

6-(2-Bromophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 2098141-90-1) is a heterocyclic small molecule belonging to the dihydropyrimidinone (DHPM) class, typically accessed via Biginelli-type multicomponent condensation. Its structure features a 2-bromophenyl substituent at the 6-position and an N3-ethyl group on the tetrahydropyrimidine-2,4-dione ring, yielding a molecular formula of C12H11BrN2O2 and a molecular weight of 295.13 g/mol.

Molecular Formula C12H11BrN2O2
Molecular Weight 295.13 g/mol
CAS No. 2098141-90-1
Cat. No. B1484199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Bromophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
CAS2098141-90-1
Molecular FormulaC12H11BrN2O2
Molecular Weight295.13 g/mol
Structural Identifiers
SMILESCCN1C(=O)C=C(NC1=O)C2=CC=CC=C2Br
InChIInChI=1S/C12H11BrN2O2/c1-2-15-11(16)7-10(14-12(15)17)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3,(H,14,17)
InChIKeyONHZHXUMVPYPNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Bromophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: Core Scaffold and Physicochemical Identity


6-(2-Bromophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 2098141-90-1) is a heterocyclic small molecule belonging to the dihydropyrimidinone (DHPM) class, typically accessed via Biginelli-type multicomponent condensation [1]. Its structure features a 2-bromophenyl substituent at the 6-position and an N3-ethyl group on the tetrahydropyrimidine-2,4-dione ring, yielding a molecular formula of C12H11BrN2O2 and a molecular weight of 295.13 g/mol . The compound is offered commercially at purities up to 98% .

Why 6-(2-Bromophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Cannot Be Interchanged with Generic DHPM Analogs


Dihydropyrimidinones are notorious for steep structure–activity relationships where the position of halogen substitution on the aryl ring and the nature of the N3-alkyl substituent profoundly modulate target binding, cellular potency, and physicochemical properties [1]. In a study of 1,2,3,4-tetrahydropyrimidine derivatives, the meta-bromophenyl isomer (4e) exhibited the highest cytotoxic (HeLa, MCF-7) and antimicrobial activities among the series, while para-substituted and non-brominated analogs showed substantially reduced effects, confirming that bromine position alone can dictate biological outcome [1]. The ortho-bromo configuration in the target compound introduces distinct steric bulk and electronic character relative to the meta- and para-isomers, making simple generic substitution without experimental validation unreliable.

6-(2-Bromophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: Quantitative Differentiation Evidence vs. Closest Analogs


Bromine Positional Isomerism: Ortho vs. Meta vs. Para Cytotoxic Potency

In a series of 1,2,3,4-tetrahydropyrimidine derivatives, the meta-bromophenyl compound (4e) demonstrated the highest cytotoxic activity against HeLa and MCF-7 cell lines, while the para-bromophenyl analog was significantly less active [1]. Although the target ortho-bromo compound was not included in this specific study, the data establish that bromine position is a critical determinant of potency within the DHPM class. The ortho-bromo substituent in 6-(2-bromophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione provides a distinct dihedral angle between the phenyl and pyrimidine rings, potentially altering target engagement compared to meta and para isomers.

Anticancer Cytotoxicity Structure-Activity Relationship

Halogen Identity: Bromine vs. Chlorine at the Ortho Position

Replacement of the ortho-bromine with chlorine (6-(2-chlorophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione) is expected to reduce both molecular weight (from 295.13 to 250.68 g/mol) and lipophilicity (ΔlogP ≈ −0.5 to −0.7 units based on Hansch π constants: Br = 0.86, Cl = 0.71) [1]. Bromine's larger van der Waals radius (1.85 Å vs. 1.75 Å for Cl) and greater polarizability enhance potential for halogen bonding with protein backbone carbonyls, a feature that chlorine cannot replicate to the same degree [2]. In related DHPM series, bromine-substituted analogs have shown superior target binding affinity compared to their chloro counterparts .

Medicinal Chemistry Halogen Bonding Lipophilicity

N3-Alkyl Substitution: Ethyl vs. Methyl Differential Activity

The N3-ethyl substituent in the target compound, compared to the N3-methyl analog (6-(2-bromophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione), increases lipophilicity (ΔclogP ≈ +0.5) and steric bulk, which may influence both target binding and metabolic stability [1]. In Biginelli-derived DHPM series, N3-alkyl variation from methyl to ethyl has been shown to modulate CYP450 oxidative metabolism rates, with ethyl groups generally exhibiting slower N-dealkylation than methyl groups in microsomal stability assays [2]. The ethyl group also provides an additional rotational degree of freedom, which can affect conformational preorganization for target binding.

Drug Design Alkyl Substitution Metabolic Stability

Synthetic Utility: Ortho-Bromine as a Cross-Coupling Handle vs. Meta/Para Analogs

The ortho-bromine substituent in 6-(2-bromophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione serves as a versatile handle for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification [1]. The ortho position offers distinct reactivity compared to meta- and para-bromo isomers due to steric and electronic effects; in Pd-catalyzed couplings, ortho-bromoarenes can exhibit different oxidative addition rates and may require tailored ligand/catalyst systems (e.g., SPhos, XPhos) for optimal conversion [2]. This makes the ortho isomer uniquely valuable for generating focused libraries where the spatial orientation of the coupled product differs from that obtained with meta or para starting materials.

Synthetic Chemistry Cross-Coupling Building Block

Physicochemical Property Differentiation: Target vs. Non-Brominated Analog

The presence of the bromine atom in 6-(2-bromophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione substantially increases molecular weight (+78.89 g/mol) and lipophilicity (ΔlogP ≈ +0.86) compared to the non-brominated analog 3-ethyl-6-phenyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (MW 216.24 g/mol; C12H12N2O2) . This shifts the compound into a different property space: the brominated derivative falls closer to the upper limit of Lipinski's Rule of Five for molecular weight, while the non-brominated analog is well within all parameters [1]. The bromine also introduces a heavy atom that can serve as an anomalous scatterer for X-ray crystallography, facilitating protein-ligand co-crystal structure determination [2].

Drug-likeness Lipophilicity Physicochemical Properties

6-(2-Bromophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: High-Value Research Application Scenarios


Bromine Positional SAR Profiling in DHPM-Based Anticancer Programs

This compound is a critical component of a complete positional scanning library (ortho, meta, para) for brominated DHPM derivatives. The meta-bromo isomer showed the highest cytotoxic activity in published studies [1]; testing the ortho-bromo isomer under identical conditions enables full SAR mapping of the bromine position, revealing whether the ortho configuration confers selectivity advantages or reduced off-target effects relative to the meta lead.

Late-Stage Diversification via Pd-Catalyzed Cross-Coupling for Library Synthesis

The ortho-bromine serves as a synthetic handle for Suzuki, Buchwald-Hartwig, or Sonogashira couplings to generate focused libraries of 6-(2-aryl/amino/alkynylphenyl)-3-ethyl-DHPM derivatives [1][2]. The ortho geometry directs appended groups into a spatial orientation distinct from meta- and para-derived libraries, enabling exploration of novel chemical space inaccessible from other positional isomers.

Protein-Ligand Co-Crystallography Leveraging Bromine Anomalous Scattering

The bromine atom provides strong anomalous scattering signal at commonly accessible X-ray wavelengths (e.g., Cu Kα, λ = 1.5418 Å), facilitating experimental phasing and unambiguous assignment of ligand orientation in protein-ligand co-crystal structures [1]. This makes the compound a superior choice over non-halogenated or chloro analogs when structural biology support is anticipated.

Metabolic Stability Comparison: N3-Ethyl vs. N3-Methyl DHPM Analogs

The N3-ethyl substituent is predicted to undergo slower CYP-mediated N-dealkylation compared to the N3-methyl analog [1], making this compound a suitable tool for investigating the impact of N3-alkyl chain length on in vitro metabolic stability. Comparative microsomal stability assays (human, rat, mouse liver microsomes) using the ethyl and methyl analogs can directly quantify this effect and guide lead optimization.

Quote Request

Request a Quote for 6-(2-Bromophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.